molecular formula C11H11NO5S B2627099 (2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 524926-13-4

(2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No. B2627099
CAS RN: 524926-13-4
M. Wt: 269.27
InChI Key: MXCDQRVVPRFQTJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Luminescent Molecular Crystals

The synthesis of highly stable luminescent molecular crystals based on derivatives similar to the compound of interest has been achieved. These organic compounds serve as building blocks for organic molecular crystals exhibiting highly stable photoluminescence at ambient conditions. This attribute indicates their potential application in materials science, particularly in the development of stable luminescent materials for use in optoelectronics and photonics (Zhestkij et al., 2021).

Neuroprotective Agents

Research on structurally related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, has shown these compounds to be potent inhibitors of kynurenine-3-hydroxylase. This inhibition is significant for potential neuroprotective applications, suggesting that the compound could be explored further for its efficacy in neurodegenerative disease models (Drysdale et al., 2000).

Anti-inflammatory and Antimicrobial Applications

Substituted 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids, anilides, and ethers, which share a core structural motif with the compound of interest, exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This finding underscores the potential of these compounds in developing new therapeutic agents with anti-inflammatory and antimicrobial properties (Pulina et al., 2009).

Spectroscopic and Thermal Analysis

N-maleanilinic acid derivatives, including structurally related compounds, have been synthesized and analyzed using spectroscopic and thermal analysis techniques. These studies provide insight into the physical properties and stability of such compounds, which is crucial for their practical applications in chemical synthesis and material science (Lo & Ng, 2009).

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting potential applications and areas of study for the compound. It’s based on its properties and activities .

properties

IUPAC Name

(E)-4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDQRVVPRFQTJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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